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Abstract

(4-phenylsulfanylphenyl)methanol, a diaryl thioether derivative, holds potential interest in
medicinal chemistry and materials science due to its structural motifs. A thorough
understanding of its three-dimensional structure and spectroscopic properties is paramount for
its application and development. This technical guide provides a comprehensive analysis of the
structural and spectroscopic characteristics of (4-phenylsulfanylphenyl)methanol. While
experimental crystallographic and complete spectral data are not publicly available, this
document compiles predicted spectroscopic data and outlines the necessary experimental
protocols for its synthesis and detailed characterization. This guide serves as a foundational
resource for researchers engaged in the study and utilization of this compound.

Chemical Identity and Physical Properties

(4-phenylsulfanylphenyl)methanol, also known as p-(phenylthio)benzyl alcohol, is identified
by the Chemical Abstracts Service (CAS) number 6317-56-2.[1] Its molecular formula is
C13H120S, and it has a molecular weight of 216.30 g/mol .[1]
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Property Value Reference
(4-

IUPAC Name 1]
phenylsulfanylphenyl)methanol

CAS Number 6317-56-2 [1]

Molecular Formula C13H120S [1]

Molecular Weight 216.30 g/mol [1]

PubChem CID 80593 [1]

Spectroscopic Analysis

Due to the limited availability of public experimental spectra for (4-
phenylsulfanylphenyl)methanol, this section presents predicted data based on its chemical
structure, which is a valuable tool for preliminary characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

The predicted *H NMR spectrum of (4-phenylsulfanylphenyl)methanol in CDCls would exhibit
distinct signals corresponding to the aromatic protons, the methylene protons, and the hydroxyl
proton.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
] Aromatic protons
~7.40-7.20 Multiplet 9H
(CsHsS- and -CeHa-)
) Methylene protons (-
~4.65 Singlet 2H
CH20H)
Variable Singlet (broad) 1H Hydroxyl proton (-OH)
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The predicted 3C NMR spectrum in CDClIs would show signals for the twelve unique carbon
atoms in the molecule.

Chemical Shift (6, ppm) Assighment
~ 140 - 125 Aromatic carbons
~ 64 Methylene carbon (-CH20H)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected
characteristic absorption bands for (4-phenylsulfanylphenyl)methanol are listed below.

Wavenumber (cm—?) Intensity Assignment
3400 - 3200 Strong, Broad O-H stretch (hydroxyl group)
3100 - 3000 Medium Aromatic C-H stretch
_ Aromatic C=C skeletal
~ 1580, 1480, 1440 Medium to Strong o
vibrations
~ 1080 Medium C-S stretch
~ 1015 Medium to Strong C-O stretch (primary alcohol)
p-disubstituted benzene C-H
850 - 800 Strong
out-of-plane bend
Monosubstituted benzene C-H
750 - 700 and 700 - 680 Strong

out-of-plane bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, confirming the molecular weight and offering structural clues.
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miz Interpretation
216 Molecular ion (M+)
199 [M - OH]*

185 [M - CH20H]*

109 [CeHsS]*

77 [CeHs]*

Experimental Protocols

This section outlines a general but detailed protocol for the synthesis, purification, and analysis
of (4-phenylsulfanylphenyl)methanol.

Synthesis of (4-phenylsulfanylphenyl)methanol

A common method for the synthesis of diaryl thioethers is the reaction of a thiol with an aryl
halide. A subsequent reduction of a carbonyl group can yield the desired alcohol.

Reaction Scheme:

» Nucleophilic Aromatic Substitution: 4-Fluorobenzaldehyde reacts with thiophenol in the
presence of a base to form 4-(phenylthio)benzaldehyde.

e Reduction: The resulting aldehyde is then reduced to (4-phenylsulfanylphenyl)methanol
using a suitable reducing agent.

Materials:

4-Fluorobenzaldehyde

Thiophenol

Potassium carbonate (K2CO3)

N,N-Dimethylformamide (DMF)
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e Sodium borohydride (NaBHa)

e Methanol (MeOH)

e Dichloromethane (DCM)

» Deionized water

 Brine (saturated NaCl solution)

¢ Anhydrous magnesium sulfate (MgSOQOa)
Procedure:

Step 1: Synthesis of 4-(phenylthio)benzaldehyde

To a round-bottom flask, add 4-fluorobenzaldehyde (1.0 eq), thiophenol (1.1 eq), and
potassium carbonate (1.5 eq).

e Add anhydrous DMF to the flask to dissolve the reactants.

« Stir the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by thin-
layer chromatography (TLC).

o After completion, cool the reaction mixture to room temperature and pour it into ice-cold
water.

o Extract the aqueous layer with dichloromethane (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous MgSQOa4, and concentrate
under reduced pressure to obtain crude 4-(phenylthio)benzaldehyde.

Step 2: Reduction to (4-phenylsulfanylphenyl)methanol
» Dissolve the crude 4-(phenylthio)benzaldehyde in methanol in a round-bottom flask.
e Cool the solution to 0 °C in an ice bath.

e Slowly add sodium borohydride (1.5 eq) portion-wise to the solution while stirring.
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» Allow the reaction to warm to room temperature and stir for an additional 1-2 hours,
monitoring by TLC.

e Quench the reaction by the slow addition of deionized water.
o Remove the methanol under reduced pressure.
o Extract the aqueous residue with dichloromethane (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous MgSQOa4, and concentrate
under reduced pressure.

Purification

The crude (4-phenylsulfanylphenyl)methanol can be purified by flash column chromatography
on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The fractions
containing the pure product are identified by TLC, combined, and the solvent is removed under
reduced pressure to yield the purified solid.

Characterization

The purified product should be characterized by the following methods to confirm its identity
and purity:

IH NMR and 13C NMR Spectroscopy: To confirm the chemical structure.

FTIR Spectroscopy: To identify the key functional groups.

Mass Spectrometry: To confirm the molecular weight.

Melting Point Analysis: To assess the purity.

Structural Analysis Workflow

The following diagram illustrates a typical workflow for the structural analysis of a novel or
synthesized small molecule like (4-phenylsulfanylphenyl)methanol.
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Workflow for Structural Analysis.

Conclusion
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This technical guide provides a detailed overview of the structural and spectroscopic properties
of (4-phenylsulfanylphenyl)methanol. While experimental data is currently limited in the public
domain, the predicted spectral data and the outlined experimental protocols offer a solid
foundation for researchers. The provided workflow for structural analysis serves as a general
guideline for the comprehensive characterization of this and similar small molecules. Further
experimental investigation is encouraged to validate the predicted data and to fully elucidate
the crystallographic structure of this compound, which will be invaluable for its future
applications in drug development and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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